allysine
Overview
Description
Allysine, also known as 2-aminoadipate semialdehyde, is a derivative of lysine that features a formyl group in place of the terminal amine. It is produced by the aerobic oxidation of lysine residues by the enzyme lysyl oxidase. This transformation is an example of a post-translational modification. This compound plays a crucial role in the production of elastin and collagen, which are essential components of connective tissues .
Scientific Research Applications
Allysine has a wide range of scientific research applications, including:
Future Directions
Allysine is a dynamic target that reflects disease activity. In the absence of disease, this compound is present at low levels, but during fibrogenesis, the action of lysyl oxidase on collagen converts lysine to this compound . This suggests that this compound could be a potential target for imaging fibrogenesis and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allysine is synthesized from lysine through the action of the enzyme lysyl oxidase. This enzyme catalyzes the oxidation of the ε-amino group of lysine to form this compound. The reaction typically occurs under aerobic conditions and involves the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound involves the enzymatic oxidation of lysine using lysyl oxidase. The process is carried out in bioreactors under controlled conditions to ensure optimal enzyme activity and product yield. The reaction mixture is then purified to isolate this compound, which can be further processed for various applications .
Chemical Reactions Analysis
Types of Reactions: Allysine undergoes several types of chemical reactions, including oxidation, reduction, and condensation reactions. One of the most significant reactions is its involvement in the cross-linking of collagen and elastin. This compound reacts with hydroxylysine to form intermolecular cross-links, which are crucial for the structural integrity of connective tissues .
Common Reagents and Conditions:
Oxidation: Lysyl oxidase is the primary reagent used for the oxidation of lysine to this compound.
Major Products: The major products formed from the reactions involving this compound include cross-linked collagen and elastin, which are essential for the mechanical properties of connective tissues. Additionally, this compound can form fluorescent derivatives when reacted with specific reagents, which are useful for analytical purposes .
Mechanism of Action
Allysine exerts its effects primarily through its role in the cross-linking of collagen and elastin. The enzyme lysyl oxidase catalyzes the oxidation of lysine to this compound, which then reacts with hydroxylysine residues to form stable cross-links. These cross-links provide tensile strength and elasticity to connective tissues. The molecular targets of this compound include lysine and hydroxylysine residues in collagen and elastin .
Comparison with Similar Compounds
Allysine is unique in its ability to form cross-links in collagen and elastin, which distinguishes it from other lysine derivatives. Similar compounds include:
Hydroxylysine: Another derivative of lysine that participates in collagen cross-linking but differs in its hydroxylation pattern.
Desmosine and Isodesmosine: Unique amino acids found in elastin that also contribute to cross-linking but have distinct structural features compared to this compound.
α-Aminoadipic Acid: An oxidation product of this compound that serves as a marker for oxidative stress and tissue damage.
Properties
IUPAC Name |
2-amino-6-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXYTQPNNXGICT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862802 | |
Record name | Allysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1962-83-0 | |
Record name | Allysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1962-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001962830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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